molecular formula C12H22O B14256625 Dodeca-2,10-dien-3-ol CAS No. 401504-19-6

Dodeca-2,10-dien-3-ol

Cat. No.: B14256625
CAS No.: 401504-19-6
M. Wt: 182.30 g/mol
InChI Key: FUQLTPUHWGCUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodeca-2,10-dien-3-ol is a medium-chain unsaturated alcohol with two double bonds located at the 2nd and 10th positions.

Properties

CAS No.

401504-19-6

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodeca-2,10-dien-3-ol

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h3-5,13H,6-11H2,1-2H3

InChI Key

FUQLTPUHWGCUAA-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCCC(=CC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodeca-2,10-dien-3-ol typically involves the use of alkyne and alkene intermediates. One common method is the partial hydrogenation of dodeca-2,10-diyne, which introduces the double bonds at the desired positions . The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodeca-2,10-dien-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dodeca-2,10-dien-3-ol has several applications in scientific research:

Mechanism of Action

Dodeca-2,10-dien-3-ol exerts its effects primarily through its role as a pheromone. In termites, it is secreted by the sternal glands and detected by the antennae of other termites. The compound binds to specific olfactory receptors, triggering a behavioral response that leads to trail-following and recruitment of other termites to food sources . The molecular targets include olfactory receptor neurons and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Dodeca-2,10-dien-3-ol, we compare it with three structurally related compounds:

(2E,4E)-N-[2-(4-Hydroxyphenyl)ethyl]dodeca-2,4-dienamide

  • Structure: Contains conjugated 2,4-diene system and an amide group linked to a phenolic moiety.
  • Bioactivity : Demonstrates COX-2 inhibition comparable to diclofenac and ibuprofen in silico, with predicted bioavailability and favorable ADMET properties .
  • Key Differences: The amide group and phenolic tail enhance its solubility and receptor-binding affinity compared to this compound’s simpler alcohol structure.
Property This compound (2E,4E)-N-[2-(4-hydroxyphenyl)ethyl]dodeca-2,4-dienamide
Functional Groups Alcohol (C3-OH) Amide, phenolic hydroxyl
Double Bond Positions 2,10 2,4 (conjugated)
Bioactivity Not reported COX-2 inhibition (IC50 comparable to diclofenac)
ADMET Prediction Unknown High bioavailability, low toxicity

6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl

  • Structure : Features a triple bond (C1-yn) and three methyl branches.
  • Applications : Used in fragrance synthesis due to its terpene-like structure.
  • Key Differences : The triple bond and methyl groups increase hydrophobicity, reducing solubility in aqueous systems compared to this compound.
Property This compound 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl
Molecular Formula C12H20O C15H24O
Functional Groups Alcohol Alcohol, alkyne, methyl branches
Molecular Weight ~180.29 g/mol 220.35 g/mol
Applications Not reported Fragrance intermediate

Kohamaic Acid A (KA-A)

  • Structure : A polyunsaturated fatty acid derivative with a carboxyl group.
  • Bioactivity : Exhibits anti-inflammatory and cytotoxic properties in marine organism studies.
  • Key Differences : The carboxylic acid group enhances ionic interactions in biological systems, unlike the neutral alcohol group in this compound .

Research Findings and Gaps

  • Anti-inflammatory Potential: While this compound itself lacks direct studies, its analog (2E,4E)-N-[2-(4-hydroxyphenyl)ethyl]dodeca-2,4-dienamide shows COX-2 inhibition via in silico models, suggesting that dienol derivatives may share similar mechanisms .
  • Physicochemical Limitations : The absence of conjugated double bonds in this compound may reduce its stability and binding efficiency compared to 2,4-dienamides or carboxylated analogs like KA-A .
  • Synthetic Applications : Unlike branched analogs (e.g., 3,7,11-trimethyl derivatives), this compound’s linear structure may favor polymerization or esterification reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.